molecular formula C19H23N5O3 B11289301 8-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B11289301
M. Wt: 369.4 g/mol
InChI Key: HAZSTKZBPBKRNV-UHFFFAOYSA-N
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Description

8-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic organic compound that belongs to the class of imidazopurines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting a suitable aldehyde with an amine and a nitrile under acidic conditions.

    Purine ring construction: The imidazole intermediate is then reacted with a purine derivative, such as 6-chloropurine, under basic conditions to form the imidazopurine core.

    Substitution reactions: The ethylphenyl and methoxyethyl groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Final cyclization: The final step involves cyclization under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or aryl halides to introduce new substituents on the imidazopurine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Studies: It can be used as a probe to study the interactions of imidazopurine derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: The compound can be utilized in chemical biology to explore the mechanisms of action of imidazopurine-based drugs.

    Industrial Applications: It may find use in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 8-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    8-(4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione: This compound differs by the presence of a methyl group instead of an ethyl group on the phenyl ring.

    8-(4-ethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione: This compound has an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

The uniqueness of 8-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione lies in its specific substitution pattern, which may impart distinct biological activities and chemical reactivity compared to similar compounds

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

6-(4-ethylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H23N5O3/c1-4-13-5-7-14(8-6-13)22-9-10-23-15-16(20-18(22)23)21(2)19(26)24(17(15)25)11-12-27-3/h5-8H,4,9-12H2,1-3H3

InChI Key

HAZSTKZBPBKRNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC

Origin of Product

United States

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